N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a thiophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Introduction of the Methoxy Group: The next step involves the methoxylation of the intermediate using methanol and a suitable catalyst.
Sulfonylation: The final step involves the reaction of the methoxylated intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- N-(4-bromophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- N-(4-methylphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-26-17-6-3-2-5-16(17)22(28(24,25)19-7-4-12-27-19)13-18(23)21-15-10-8-14(20)9-11-15/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGGLHMGWRECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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